(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoic acid, also known by its CAS number 178119-93-2, is a complex organic compound characterized by its unique structure that includes a fluorenylmethoxycarbonyl group. This compound features a diphenyl(p-tolyl)methyl amino group and an amino acid backbone with a ketone functional group. Its molecular formula is and it has a molecular weight of approximately 425.47 g/mol. The compound is typically used in peptide synthesis and as a building block in medicinal chemistry due to its structural properties.
The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoic acid typically involves multiple steps:
This compound finds applications in various fields:
Interaction studies often focus on how compounds like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoic acid interact with biological macromolecules such as proteins and nucleic acids. These studies typically employ techniques such as:
Such studies help elucidate the compound's potential therapeutic mechanisms.
Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoic acid. Here are a few notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid | 1799443-40-5 | Contains methyl instead of diphenyltolylmethyl group |
(R)-2-(9H-Fluoren-9-Yl-Methoxycarbonyl-Amino)-4-(tert-butoxy)-4-Oxobutanoic Acid | 11288339 | Similar backbone but different side chain |
N-Fmoc-D-aspartic Acid 4-tert-butyl Ester | 8997829 | Utilizes Fmoc protection strategy |
These compounds highlight the uniqueness of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoic acid through its specific side chain and functional groups that may confer distinct biological properties compared to its analogs.